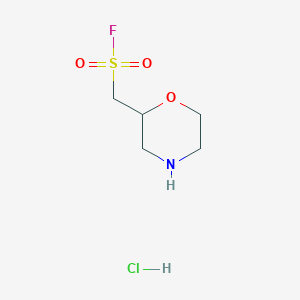

(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C5H11ClFNO3S It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a methanesulfonyl fluoride group

作用机制

Target of Action

The primary target of (Morpholin-2-yl)methanesulfonyl fluoride hydrochloride, also known as Methanesulfonyl fluoride (MSF), is acetylcholinesterase (AChE) . AChE is an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .

Mode of Action

MSF acts as a potent inhibitor of AChE . It is an oxydiaphoric inhibitor (acid-transferring inhibitor) of the enzyme acetylcholinesterase . This interaction with AChE leads to the inhibition of the enzyme, thereby affecting the regulation of acetylcholine.

Pharmacokinetics

It’s known that msf is a clear, colorless to yellowish hygroscopic liquid . It has a vapor pressure of 19.2 mmHg, slightly more volatile than water which has a vapor pressure of 18.8 mmHg at 21 °C . These properties may influence its bioavailability and distribution in the body.

Result of Action

The inhibition of AChE by MSF can lead to an increase in the concentration of acetylcholine in the nervous system. This can affect nerve signal transmission, potentially leading to various neurological effects. Msf produced no subtle biological effects from direct action of msf independent of its ability to inhibit cholinesterase .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MSF. For instance, its volatility can affect its distribution and concentration in the body. Additionally, MSF is corrosive and highly toxic, and can cause severe skin burns and serious eye damage if contact is made . It’s also worth noting that MSF undergoes decomposition on heating to liberate additional toxic fumes of fluorides and sulfur oxides .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Morpholin-2-yl)methanesulfonyl fluoride hydrochloride typically involves the reaction of morpholine with methanesulfonyl fluoride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Morpholine} + \text{Methanesulfonyl Fluoride} \rightarrow \text{(Morpholin-2-yl)methanesulfonyl Fluoride} ]

The product is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and yield. The use of advanced equipment and automation helps in maintaining the efficiency of the production process.

化学反应分析

Types of Reactions

(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl fluoride group is replaced by other nucleophiles.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of morpholine and methanesulfonic acid.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: The reaction is carried out in aqueous solutions, often under acidic or basic conditions to facilitate the hydrolysis process.

Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) or sodium borohydride (for reduction) are used under controlled conditions.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would result in the formation of a sulfonamide derivative.

Hydrolysis: The major products are morpholine and methanesulfonic acid.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

科学研究应用

(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

相似化合物的比较

Similar Compounds

Methanesulfonyl Fluoride: A simpler compound with similar reactivity but lacking the morpholine moiety.

Morpholine: A parent compound that lacks the methanesulfonyl fluoride group.

Sulfonamide Derivatives: Compounds with similar sulfonamide functionality but different substituents.

Uniqueness

(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride is unique due to the presence of both the morpholine and methanesulfonyl fluoride groups, which confer specific reactivity and biological activity. This combination makes it a valuable tool in various research and industrial applications, distinguishing it from other related compounds.

生物活性

(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride, commonly referred to as Methanesulfonyl fluoride (MSF), is a chemical compound notable for its biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This article provides a comprehensive overview of its biological mechanisms, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : CHClFNOS

- Molecular Weight : 219.66 g/mol

- Structure : Contains a morpholine ring and a methanesulfonyl fluoride group, contributing to its reactivity and biological activity.

Target Enzyme

The primary target of this compound is acetylcholinesterase (AChE) , an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.

Mode of Action

- Inhibition of AChE : MSF acts as a potent inhibitor, leading to an accumulation of acetylcholine. This can enhance neurotransmission at cholinergic synapses, potentially affecting various neurological functions and behaviors.

Pharmacokinetics

- Physical Form : MSF is a clear, hygroscopic liquid that is soluble in water.

- Stability : The hydrochloride form increases its stability and solubility in aqueous solutions, making it suitable for various biochemical applications.

Neurological Impact

Research has shown that chronic administration of MSF can lead to significant changes in brain AChE activity without causing locomotor side effects or liver damage. For instance:

- In aged rats, chronic treatment resulted in a 56% decrease in brain AChE activity, enhancing cognitive performance on learning tasks .

Enzyme Inhibition Studies

Studies indicate that MSF can modify proteins through sulfonylation, affecting various biological processes. Its inhibition of AChE has been linked to:

- Increased acetylcholine levels leading to enhanced synaptic transmission.

- Potential therapeutic implications in treating conditions like Alzheimer's disease.

Case Studies

- Cognitive Enhancement in Animal Models :

- Antimicrobial Activity :

- While primarily studied for its neurological effects, MSF has shown some antimicrobial properties when tested against various pathogens, suggesting broader applications in medicine.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Morpholin-4-yl)phenylmethanesulfonyl fluoride | CHFNOS | Contains a phenyl group; different morpholine position |

| Methanesulfonyl fluoride | CHFOS | Lacks morpholine; simpler structure |

| Morpholine | CHNO | Basic structure without sulfonyl or fluoride groups |

The unique combination of functionalities in this compound enhances its reactivity and biological activity compared to these similar compounds.

Research Applications

This compound is utilized in various fields:

- Organic Synthesis : As a reagent for synthesizing sulfonamide derivatives.

- Biochemical Studies : Investigating enzyme inhibition and protein modifications.

- Pharmaceutical Development : Exploring its potential therapeutic applications against neurodegenerative disorders.

属性

IUPAC Name |

morpholin-2-ylmethanesulfonyl fluoride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO3S.ClH/c6-11(8,9)4-5-3-7-1-2-10-5;/h5,7H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINBFGBFUZJFDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CS(=O)(=O)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。